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Compound of Interest

Compound Name: 11-Methoxyangonin

Cat. No.: B3029164

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin is a naturally occurring kavalactone found in the kava plant (Piper
methysticum). Kavalactones are a class of psychoactive compounds known for their anxiolytic,
sedative, and neuroprotective properties. While research on 11-methoxyangonin is limited, its
structural similarity to other well-studied kavalactones, particularly yangonin, suggests it may
share a similar pharmacological profile. This technical guide provides a comprehensive
overview of the potential pharmacological effects of 11-methoxyangonin, drawing on data
from closely related compounds and outlining key experimental methodologies for its further
investigation.

Physicochemical Properties

Property Value Source
Chemical Formula C15H140s5 N/A
Molecular Weight 288.27 g/mol N/A
CAS Number 2743-14-8 N/A
Appearance Solid N/A
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Potential Pharmacological Targets and Effects

Direct pharmacological data for 11-methoxyangonin is scarce. However, based on the
activities of structurally similar kavalactones like yangonin, the following targets and effects are
proposed.

Cannabinoid Receptor Modulation

Yangonin, which shares a core structure with 11-methoxyangonin, has been identified as a
ligand for the cannabinoid type 1 (CB1) receptor.

Quantitative Data for Yangonin:

Parameter Value Receptor Assay Type

Radioligand Binding

Ki 0.72 uM Human CB1

Assay

Radioligand Binding
Ki 1.79£0.53 uM Human CB1

Assay

Radioligand Binding
ICso > 10 uM Human CB2

Assay

Ki: Inhibitory constant; ICso: Half-maximal inhibitory concentration.

Monoamine Oxidase (MAO) Inhibition

Several kavalactones, including yangonin, have been shown to inhibit monoamine oxidases,
enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and
norepinephrine.

Quantitative Data for Yangonin and Kavain:
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Compound Target ICso0 Ki Inhibition Type
Yangonin MAO-A 1.29 uM - -

Yangonin MAO-B 0.085 pM - Reversible
(x)-Kavain MAO-A 19.0 uM 7.72 uM Competitive
(x)-Kavain MAO-B 5.34 uM 5.10 uM Competitive

GABAergic System Modulation

Kavalactones are known to modulate the activity of y-aminobutyric acid type A (GABAa)
receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

Quantitative Data for Yangonin and Kavain:

. Receptor
Compound Effect Concentration
Subtype(s)
) Enhances binding of

Yangonin ) ] 1.0 uM GABAa-

bicuculline

) Potentiates GABA- ) Various ofy and af3d

Kavain . ECso in the pM range

elicited currents subtypes

ECso: Half-maximal effective concentration.

Neuroprotective and Anti-inflammatory Effects

Kavalactones have demonstrated potential neuroprotective and anti-inflammatory activities
through modulation of key signaling pathways related to oxidative stress and inflammation.

Signaling Pathways
Neuroprotective Signaling Pathway

Kavalactones may exert neuroprotective effects by activating the Nrf2/ARE pathway, which
upregulates the expression of antioxidant enzymes, and by modulating the p38 MAPK pathway.
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Kavalactone-mediated neuroprotective signaling via the Nrf2 pathway.

Anti-inflammatory Signaling Pathway

Kavalactones may exhibit anti-inflammatory properties by modulating the p38 MAPK/NF-kB
signaling cascade, which leads to the downstream regulation of inflammatory mediators like
COX-2.[1]2]
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Kavalactone-mediated anti-inflammatory signaling pathway.

Experimental Protocols
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CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test
compound for the CB1 receptor.

Prepare cell membranes
expressing human CB1 receptors

'

Incubate membranes with radioligand
(e.g., [BH]CP55,940) and varying
concentrations of test compound

Separate bound and free radioligand
(e.g., via vacuum filtration)

Quantify bound radioactivity
(e.g., using a scintillation counter)

Analyze data to determine
ICso and calculate Ki

Click to download full resolution via product page

Workflow for CB1 receptor radioligand binding assay.
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Methodology:

Membrane Preparation: Utilize membranes from cells recombinantly expressing the human
CB1 receptor.

Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand
(e.g., [FBH]CP55,940) and a range of concentrations of the test compound (11-
methoxyangonin).

Separation: After incubation, separate the membrane-bound radioligand from the free
radioligand using rapid vacuum filtration through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation
counting.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test
compound concentration. Determine the ICso value (the concentration of the test compound
that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.

Methodology:

Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes.
A suitable substrate, such as kynuramine, which is non-fluorescent until oxidized by MAO, is
used.

Incubation: Pre-incubate the MAO enzyme with varying concentrations of the test compound.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

Fluorescence Measurement: Measure the increase in fluorescence over time, which is
proportional to MAO activity.
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» Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound. Determine the ICso value by plotting the percentage of inhibition against the
logarithm of the test compound concentration.

GABAa Receptor Electrophysiology Assay

This protocol uses the two-electrode voltage-clamp technique in Xenopus oocytes to measure
the modulation of GABAa receptor activity.

Methodology:

o Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with
cRNA encoding the subunits of the desired human GABAa receptor subtype.

» Electrophysiological Recording: After 2-4 days of incubation, place an oocyte in a recording
chamber and impale it with two microelectrodes for voltage clamping.

o Compound Application: Apply a low concentration of GABA (typically the ECs-EC-2o) to elicit a
baseline current. Co-apply the test compound with GABA to observe any potentiation or
inhibition of the current.

o Data Analysis: Measure the peak current amplitude in the presence and absence of the test
compound. Calculate the percentage of modulation. Determine the ECso for potentiation by
testing a range of concentrations of the test compound.

Conclusion

While direct experimental data on 11-methoxyangonin is currently lacking, its structural
relationship to yangonin and other kavalactones provides a strong basis for predicting its
pharmacological profile. It is likely to interact with the endocannabinoid and GABAergic
systems and may possess MAO inhibitory, neuroprotective, and anti-inflammatory properties.
The experimental protocols outlined in this guide provide a framework for the systematic
investigation of 11-methoxyangonin, which will be crucial for elucidating its therapeutic
potential and advancing its development as a pharmacological agent. Further research is
warranted to determine the specific quantitative and qualitative pharmacological effects of this
promising natural compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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